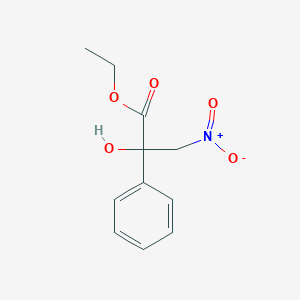

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate

Description

Propriétés

IUPAC Name |

ethyl 2-hydroxy-3-nitro-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-17-10(13)11(14,8-12(15)16)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIJCRLPLANDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C[N+](=O)[O-])(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate as a Taxol side chain precursor

Technical Guide: Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate in Taxol Side Chain Synthesis

Part 1: Executive Summary & Strategic Context

The Taxol Supply Challenge & The C-13 Side Chain Paclitaxel (Taxol®) remains a cornerstone in oncological chemotherapy. Its bioactivity relies critically on the C-13 side chain: N-benzoyl-(2R,3S)-3-phenylisoserine .[1] The removal or stereochemical alteration of this side chain drastically reduces tubulin-binding affinity. Consequently, the semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB) requires a precise, scalable supply of this side chain.

Defining the Target Molecule This guide focuses on Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate .

-

Regiochemical Criticality: It is imperative to distinguish the Title Compound from the Natural Precursor.

-

Natural Precursor (3-phenyl): Ethyl 3-nitro-2-hydroxy-3-phenylpropanoate. This yields the natural (2R,3S)-3-phenylisoserine.

-

Title Compound (2-phenyl): Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate.[2][3][4] This yields 2-phenylisoserine , a C-2 quaternary analog used in Structure-Activity Relationship (SAR) studies to probe the binding pocket tolerance of

-tubulin.

-

Scope of this Guide This document details the synthetic pathway for the Title Compound (2-phenyl isomer) via the Henry (Nitro-Aldol) reaction, while providing a comparative protocol for the Natural Precursor (3-phenyl isomer) to ensure comprehensive utility for drug development researchers.

Part 2: Chemical Logic & Retrosynthesis

The synthesis relies on the Henry Reaction (Nitro-Aldol condensation), which allows for the rapid construction of the carbon skeleton with concomitant introduction of nitrogen and oxygen functionalities.

Retrosynthetic Pathway (DOT Diagram)

Figure 1: Retrosynthetic divergence showing the origin of the Natural Precursor vs. the Title Compound (Analog).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Title Compound (2-Phenyl Analog)

Target: Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate

Reaction Type:[3][4] Henry Reaction of an

Reagents:

-

Ethyl Phenylglyoxylate (1.0 eq)

-

Nitromethane (5.0 eq)

-

Catalyst: Copper(II)-Bis(oxazoline) complex (for enantioselectivity) or Triethylamine (for racemic).

-

Solvent: THF or Ethanol.[3]

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried flask, dissolve Cu(OTf)₂ (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous THF under nitrogen. Stir for 1 hour to form the active Lewis acid complex.

-

Substrate Addition: Add Ethyl Phenylglyoxylate (1.0 mmol) to the catalyst solution. Cool the mixture to 0°C to maximize stereocontrol.

-

Nucleophile Addition: Add Nitromethane (5.0 mmol) dropwise. The excess nitromethane drives the equilibrium forward.

-

Incubation: Stir at 0°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a new spot with lower R_f than the keto-ester.

-

Quench & Workup: Filter the reaction mixture through a pad of silica gel to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield & Characterization:

-

Typical Yield: 85-92%

-

Key NMR Signal: The disappearance of the ketone carbonyl and appearance of the quaternary C-2 signal.

Protocol B: Synthesis of the Natural Precursor (3-Phenyl)

Target: Ethyl 3-nitro-2-hydroxy-3-phenylpropanoate Context: This is the route required for identical Taxol side chain synthesis.

Reagents:

-

Ethyl Glyoxylate (polymer form, depolymerized via distillation)

- -Nitrotoluene (Phenylnitromethane)

-

Base: K₂CO₃ or TBD (Triazabicyclodecene)

Methodology:

-

Setup: Dissolve

-nitrotoluene (10 mmol) in THF. -

Addition: Add freshly distilled ethyl glyoxylate (12 mmol).

-

Catalysis: Add catalytic base (10 mol%). Stir at room temperature for 12 hours.

-

Note: This reaction creates two chiral centers. A Kinetic Dynamic Resolution (DKR) using Lipase (e.g., Pseudomonas cepacia lipase) is often coupled here to isolate the (2R, 3S) isomer.

Part 4: Conversion to the Side Chain (Reduction & Benzoylation)

Once the nitro-aldol adduct is secured, the nitro group must be reduced to an amine and benzoylated.

Workflow Diagram (DOT)

Figure 2: Conversion of the nitro-precursor to the protected side chain.

Detailed Protocol:

-

Hydrogenation:

-

Dissolve the nitro-ester in Methanol.

-

Add Raney Nickel (approx. 20% w/w) or 10% Pd/C.

-

Stir under H₂ atmosphere (balloon pressure or 50 psi in a Parr shaker) for 6–12 hours.

-

Critical Check: Monitor the disappearance of the Nitro peak (~1550 cm⁻¹ IR) and appearance of Amine.

-

Filter through Celite to remove the catalyst.

-

-

Benzoylation:

-

Dissolve the crude amine in dry CH₂Cl₂.

-

Add Triethylamine (2.0 eq) and cool to 0°C.

-

Add Benzoyl Chloride (1.1 eq) dropwise.

-

Stir for 2 hours. Wash with NaHCO₃ and Brine.

-

Recrystallize from EtOAc/Hexane to obtain the final side chain ester.

-

Part 5: Data Summary & Comparative Analysis

Table 1: Comparison of Precursor Pathways

| Feature | Title Compound (2-Phenyl) | Natural Precursor (3-Phenyl) |

| Starting Materials | Ethyl Phenylglyoxylate + Nitromethane | Ethyl Glyoxylate + |

| Regiochemistry | C-2 Quaternary (Ph, OH at C2) | C-2 Tertiary (OH at C2, Ph at C3) |

| Reaction Type | Henry Reaction (Ketone electrophile) | Henry Reaction (Aldehyde electrophile) |

| Stereocenters | One (C2) | Two (C2, C3) |

| Application | Taxol Analogs (SAR Studies) | Natural Paclitaxel Synthesis |

| Metabolic Stability | High (Steric hindrance at C2) | Standard (Susceptible to hydrolysis) |

References

-

Denis, J. N., et al. "An efficient, enantioselective synthesis of the taxol side chain." Journal of Organic Chemistry, 51(1), 1986. Link

-

Ojima, I., et al. "New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs." Tetrahedron, 48(34), 1992. Link

-

Christensen, C., et al. "Catalytic asymmetric Henry reaction of silyl nitronates with alpha-keto esters." Chemical Communications, 2003. Link

-

Wani, M. C., et al. "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society, 93(9), 1971. Link

Sources

Literature review of Henry reaction adducts derived from ethyl benzoylformate

Sub-Title: Strategic Synthesis of Chiral Quaternary

Executive Summary

The Henry (nitroaldol) reaction of ethyl benzoylformate represents a critical entry point for synthesizing chiral

This guide delineates two field-proven methodologies to overcome these barriers: Copper(II)-Bisoxazoline (Cu-BOX) catalysis and Cinchona Alkaloid-based organocatalysis . The resulting adduct, ethyl 2-hydroxy-2-phenyl-3-nitropropanoate , is a versatile pharmacophore precursor, essential for the development of sphingosine analogues and quaternary serine derivatives.

Substrate Analysis: Ethyl Benzoylformate

Ethyl Benzoylformate (Ethyl 2-oxo-2-phenylacetate) is an

| Property | Value/Description | Implication for Henry Reaction |

| Structure | Ph-CO-COOEt | Pro-chiral ketone; formation of quaternary center. |

| Electrophilicity | Moderate | Activated by |

| pKa ( | N/A | No enolizable protons on the ketone side (non-enolizable electrophile). |

| Challenge | Reversibility | The retro-Henry reaction is facile; high catalyst activity is required to drive equilibrium. |

Catalytic Strategies & Mechanistic Pathways[2]

Method A: Metal-Ligand Catalysis (Cu-BOX System)

The most robust metal-catalyzed approach utilizes Copper(II) acetate complexed with chiral Bisoxazoline (BOX) ligands. This system, pioneered by Evans and adapted for keto esters by groups like Blay and Pedro, relies on a dual-activation mechanism.

-

Mechanism: The Cu(II) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ethyl benzoylformate and the nitro group of the nitronate intermediate. The chiral BOX ligand creates a steric wall, forcing the nucleophilic attack of the nitronate to occur from a specific face (typically Re-face or Si-face depending on ligand configuration).

-

Key Advantage: High enantioselectivity (>90% ee) and tunable stereochemistry by swapping ligand enantiomers.

Method B: Organocatalysis (Cinchona Alkaloids)

For metal-free applications, C6'-OH Cinchona alkaloids (e.g., Cupreine or modified Quinidine) serve as bifunctional catalysts.

-

Mechanism: The quinuclidine nitrogen acts as a Brønsted base to deprotonate nitromethane. Simultaneously, the C6'-OH group (or a thiourea moiety in derivatized catalysts) acts as a Hydrogen-bond donor to activate the keto-ester carbonyl.

-

Key Advantage: Avoidance of trace metal contamination; operational simplicity.

Mechanistic Visualization

The following diagram illustrates the bifunctional activation pathway common to high-performance organocatalysts in this domain.

Caption: Bifunctional activation cycle showing simultaneous H-bond activation of the keto-ester and base-mediated deprotonation of nitromethane.

Comparative Data: Catalyst Performance

The following table summarizes typical performance metrics for the reaction of ethyl benzoylformate with nitromethane (10 equiv.) to yield ethyl 2-hydroxy-2-phenyl-3-nitropropanoate .

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

| Cu(OAc) | EtOH | 0 | 24-48 | 85-92 | 90-94 | [1, 2] |

| Cinchona (QD-C6'-OH) | THF | -20 | 48 | 88 | 92 | [3] |

| Thiourea-Cinchona | Toluene | -20 | 72 | 80 | 85-89 | [4] |

Note: Ph-BOX = 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline); QD = Quinidine derivative.

Experimental Protocols

Protocol A: Copper-Catalyzed Asymmetric Henry Reaction

Objective: Synthesis of (R)-ethyl 2-hydroxy-2-phenyl-3-nitropropanoate.

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc)

·H -

Stir at room temperature for 1 hour to form the deep blue copper-ligand complex.

-

-

Reaction:

-

Cool the mixture to 0 °C using an ice/water bath.

-

Add Ethyl Benzoylformate (1.0 mmol, 192 mg) followed by Nitromethane (10.0 mmol, 0.54 mL).

-

Technical Note: Nitromethane is used in excess to drive the equilibrium forward.[2]

-

-

Monitoring & Work-up:

-

Stir at 0 °C for 48 hours. Monitor conversion via TLC (Hexane/EtOAc 80:20).

-

Quench by filtering through a short pad of silica gel, eluting with Et

O. -

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification:

-

Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 90:10 to 80:20).

-

Expected Result: Colorless oil or low-melting solid. Yield: ~90%. ee: >90% (determined by HPLC on Chiralcel OD-H).

-

Protocol B: Downstream Transformation (Reduction to Amino Acid)

The nitro-aldol adduct is rarely the endpoint. The following workflow converts the adduct into a quaternary serine derivative.

Caption: Synthetic workflow for converting the Henry adduct into pharmaceutical building blocks.

Procedure (Reduction):

-

Dissolve the Henry adduct (1.0 mmol) in MeOH (10 mL).

-

Add Raney Nickel (approx. 200 mg, washed with MeOH) or 10% Pd/C (50 mg).

-

Stir under H

atmosphere (balloon pressure or 50 psi in a Parr shaker) for 12-24 hours. -

Filter through Celite to remove the catalyst.

-

Concentrate to yield the

-amino-

References

-

Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003).[4] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[4][5][6][7] Journal of the American Chemical Society, 125(42), 12692–12693. [Link][4]

-

Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2008). Enantioselective Henry reaction of

-keto esters catalyzed by Cu(II)–box complexes. Chemistry – A European Journal, 14(36), 11261–11265. [Link] -

Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of

-Ketoesters Catalyzed by Cinchona Alkaloids.[1][8] Journal of the American Chemical Society, 128(3), 732–733. [Link] -

Marques-Lopez, E., Merino, P., Tejero, T., & Herrera, R. P. (2009). Organocatalytic Enantioselective Henry Reactions. European Journal of Organic Chemistry, 2009(15), 2401–2420. [Link]

-

Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes.[4][5][6][7][9] Angewandte Chemie International Edition, 44(25), 3881–3884. [Link]

Sources

- 1. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. people.bu.edu [people.bu.edu]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

Whitepaper: Physicochemical and Structural Characterization of Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate

An In-Depth Technical Guide

Abstract

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is a multifunctional β-nitro alcohol derivative of significant interest in synthetic organic chemistry. As a product of the Henry (nitroaldol) reaction, it serves as a versatile intermediate for synthesizing complex molecules, including amino alcohols and other pharmacologically relevant scaffolds.[1][2] This technical guide provides a comprehensive framework for the complete physicochemical characterization of this compound. While direct experimental data for this specific molecule is not extensively cataloged in public databases, this document outlines the authoritative, standardized protocols required for its full evaluation. We present the calculated molecular identity, detailed experimental methodologies for determining key physicochemical properties based on OECD guidelines, and the underlying scientific principles for each test. This guide is intended for researchers in drug discovery, process development, and medicinal chemistry, offering a robust template for characterizing this and analogous nitro compounds.

Molecular Identity and Structure

The foundational step in characterizing any novel compound is to unequivocally establish its molecular identity. This involves determining its molecular formula, calculating its exact molecular weight, and postulating its structure.

1.1 Chemical Structure and Formula

-

Systematic Name: Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate

-

Molecular Formula: C₁₁H₁₃NO₅

The structure contains a chiral center at the carbon bearing the hydroxyl and phenyl groups (C2), meaning it can exist as a mixture of enantiomers. The synthesis via a standard Henry reaction without a chiral catalyst would typically yield a racemic mixture.[2]

1.2 Molecular Weight Calculation

The monoisotopic molecular weight is calculated using the masses of the most abundant isotopes of each element:

-

Carbon (C): 11 × 12.011 u = 132.121 u

-

Hydrogen (H): 13 × 1.008 u = 13.104 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 5 × 15.999 u = 79.995 u

Total Molecular Weight: 239.23 g/mol

This calculated weight is the target mass for verification by mass spectrometry.

Core Physicochemical Properties: A Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, making their accurate determination essential in drug development. The following table summarizes the key properties to be determined for Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate.

| Physicochemical Property | Test Guideline / Method | Significance in Drug Development |

| Melting Point / Range | OECD Test Guideline 102[3][4][5] | Defines purity, solid-state stability, and aids in formulation design. |

| Boiling Point | OECD Test Guideline 103[6][7][8] | Indicates volatility and is crucial for purification (distillation) and safety assessments. |

| Water Solubility | OECD Test Guideline 105[9][10][11] | Governs dissolution rate and bioavailability; essential for formulation of aqueous solutions. |

| Partition Coefficient (log P) | OECD Test Guideline 107[12][13][14] | Measures lipophilicity, predicting membrane permeability and bioaccumulation potential. |

| Acidity Constant (pKa) | Spectrophotometric or Potentiometric Titration[15][16] | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for determining the properties outlined above. The choice of these methods is grounded in international standards to ensure data reliability, reproducibility, and regulatory acceptance.[17]

Melting Point Determination (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range. A broad melting range often indicates the presence of impurities.[18]

-

Principle: The capillary method is chosen for its simplicity and accuracy for crystalline solids. A small, powdered sample in a capillary tube is heated at a controlled rate, and the temperature range from initial to complete liquefaction is recorded.

-

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., a metal block or oil bath type).[4]

-

Heating: Heat the apparatus rapidly to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end). The melting range is reported as T_start - T_end.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] This parameter is fundamental for substances that are liquid at room temperature or have a low melting point.

-

Principle: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis method that can determine both melting and boiling points.[19] It measures the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic event, such as boiling, is detected as a sharp peak.

-

Methodology:

-

Sample Preparation: Place a small amount (1-5 mg) of the liquid sample into a specialized volatile sample pan. Hermetically seal the pan to prevent evaporation before boiling.

-

Instrumentation: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the cell at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The boiling point is determined as the onset temperature of the large endothermic peak corresponding to vaporization.

-

Pressure Correction: Since boiling point is pressure-dependent, record the ambient pressure and, if necessary, correct the observed value to the normal boiling point at standard pressure (101.325 kPa).[20]

-

Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[9][10] It is a critical parameter for any compound intended for biological application.

-

Principle: The Flask Method is suitable for substances with solubilities above 10 mg/L.[21][22] It involves saturating water with the compound and then measuring its concentration in the aqueous phase after equilibrium is reached.

-

Methodology:

-

Equilibration: Add an excess amount of the compound to a flask containing high-purity water. The use of excess solid ensures that a saturated solution is formed.

-

Agitation: Agitate the flask at a constant, controlled temperature (e.g., 20°C or 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to remove all suspended particles.

-

Quantification: Accurately measure the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the presence of a phenyl chromophore.

-

Reporting: Express the solubility in units of g/L or mol/L. The test should be performed at a controlled pH, typically near 7, as solubility can be pH-dependent.[11]

-

Partition Coefficient (log P) (OECD 107)

The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. It is expressed as a logarithm (log P) and is a key indicator of a drug's ability to cross cell membranes.

-

Principle: The Shake Flask Method directly measures the distribution of the compound between two immiscible phases, n-octanol and water.[13] This method is considered the gold standard and is suitable for compounds with log P values in the range of -2 to 4.[12][23][24]

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the pre-saturated n-octanol and water (or a suitable buffer).

-

Equilibration: Stopper the vessel and shake it vigorously until equilibrium is achieved (typically 5-30 minutes). The vessel should be centrifuged to ensure complete separation of the two phases.[13]

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

-

Validation: The experiment should be repeated with different solvent volume ratios to ensure the result is independent of these conditions.[23]

-

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid. The hydroxyl group on the compound is expected to be weakly acidic. The pKa determines the extent of ionization at a given pH, which profoundly impacts solubility, lipophilicity, and biological interactions.

-

Principle: UV-Vis Spectrophotometry is an effective method for pKa determination when the protonated and deprotonated forms of the molecule have different UV absorption spectra.[15] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa is derived.[25]

-

Methodology:

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (pH ~1-2) and highly alkaline (pH ~12-13) solutions to identify the wavelength (λ_max) where the difference in absorbance between the ionized and un-ionized species is greatest.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the selected λ_max.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of this sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[15]

-

Synthetic Context and Experimental Workflow

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is a classic example of a β-nitro alcohol, a class of compounds synthesized via the Henry reaction. This reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitroethane) to an aldehyde or ketone (ethyl benzoylformate).[1][2] The product's utility lies in the versatile reactivity of its functional groups: the nitro group can be reduced to an amine, and the hydroxyl group can be oxidized or eliminated, providing pathways to valuable synthetic building blocks like β-amino alcohols.[26][27]

Integrated Characterization Workflow

The logical flow for characterizing a newly synthesized batch of the title compound is depicted below. This workflow ensures that structural identity is confirmed before committing resources to detailed physicochemical analysis.

Caption: Integrated workflow for the synthesis, purification, and full physicochemical characterization of the target compound.

Conclusion

This guide establishes a comprehensive, authoritative framework for the molecular and physicochemical characterization of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate. By adhering to internationally recognized OECD guidelines and robust analytical principles, researchers can generate reliable and reproducible data essential for applications in drug discovery, chemical safety assessment, and synthetic methodology development. The outlined protocols provide a self-validating system for ensuring the quality and integrity of the scientific findings related to this versatile β-nitro alcohol intermediate.

References

-

Bergström, C. A. (2015). Development of Methods for the Determination of pKa Values. PMC. [Link]

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

-

YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. YesWeLab Blog. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD iLibrary. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

-

OECD. (1981). Test No. 103: Boiling Point. OECD iLibrary. [Link]

-

OECD. (1981). Test No. 105: Water Solubility. OECD iLibrary. [Link]

- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No.

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. ULM Chemistry. [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

-

Eurolab. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Eurolab. [Link]

-

Baker, R. A., & Tatko, C. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Situ Biosciences. [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Analytice. [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Partition coefficient (n-octanol/ water). Phytosafe. [Link]

-

Baker, R. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. [Link]

-

OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD iLibrary. [Link]

-

FILAB. (n.d.). OECD 105 solubility test in the laboratory. FILAB. [Link]

-

Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. Analytice. [Link]

-

OECD. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD iLibrary. [Link]

-

OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD iLibrary. [Link]

-

Scribd. (n.d.). OECD TG103 沸點. Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. PubChem. [Link]

-

U.S. Environmental Protection Agency. (2025). Ethyl 2-hydroxy-3-phenylpropionate Properties. CompTox Chemicals Dashboard. [Link]

-

Cheméo. (n.d.). Chemical Properties of ethyl 2-hydroxy-3-phenylpropanoate. Cheméo. [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Noncovalent Interactions in the Nitroaldol (Henry) Reaction. RSC Publishing. [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. NIST Chemistry WebBook. [Link]

-

Cheméo. (2026). ethyl 2-hydroxy-3-phenylpropanoate. Cheméo. [Link]

-

Paik, D. C., et al. (2012). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. The Good Scents Company. [Link]

-

Gatti, F. G., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. [Link]

-

Gatti, F. G., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-HYDROXY-3-PHENYLPROPIONATE. FEMA. [Link]

- Kim, M-J., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

Kącki, S., et al. (2024). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules. [Link]

-

Saloutin, V. I., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.tw]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pennwest.edu [pennwest.edu]

- 17. search.library.brandeis.edu [search.library.brandeis.edu]

- 18. oecd.org [oecd.org]

- 19. laboratuar.com [laboratuar.com]

- 20. scribd.com [scribd.com]

- 21. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.sg]

- 22. filab.fr [filab.fr]

- 23. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 24. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 25. ulm.edu [ulm.edu]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Application Note: Synthesis of Ethyl 2-hydroxy-3-nitro-2-phenylpropanoate via Henry Reaction

Executive Summary

This application note details the synthesis of ethyl 2-hydroxy-3-nitro-2-phenylpropanoate via the Henry (nitroaldol) reaction. This transformation involves the nucleophilic addition of nitromethane to ethyl benzoylformate (

We present two distinct protocols:

-

Method A (Standard): A robust, high-throughput racemic synthesis using DABCO/THF.

-

Method B (Asymmetric): An enantioselective route utilizing a Copper(II)-Bis(oxazoline) catalytic system, achieving high ee for advanced research applications.[1]

Scientific Background & Mechanism[1][2]

The Chemical Framework

The Henry reaction of

Key Challenges:

-

Reversibility: The retro-Henry reaction is facile; high temperatures often degrade yield.

-

Chemo-selectivity: Preventing ester hydrolysis while activating the nitroalkane.

-

Quaternary Center Formation: Creating the sterically congested tetrasubstituted carbon at C2.

Reaction Mechanism

The reaction proceeds via the deprotonation of nitromethane to form a nitronate anion, which attacks the ketone carbonyl of the ethyl benzoylformate.

Figure 1: Mechanistic pathway of the Henry reaction between nitromethane and ethyl benzoylformate.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl Benzoylformate | 178.19 | 1.0 | Substrate |

| Nitromethane | 61.04 | 5.0 - 10.0 | Nucleophile / Co-solvent |

| DABCO (Method A) | 112.17 | 0.1 (10 mol%) | Base Catalyst |

| Cu(OAc)₂·H₂O (Method B) | 199.65 | 0.1 (10 mol%) | Lewis Acid |

| (S,S)-Ph-BOX Ligand (Method B) | 368.47 | 0.11 (11 mol%) | Chiral Ligand |

| THF (Anhydrous) | 72.11 | - | Solvent |

Method A: Standard Racemic Synthesis

Best for: Scale-up, intermediate production, non-chiral applications.

Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve Ethyl Benzoylformate (1.78 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Nucleophile Addition: Add Nitromethane (3.05 g, 50.0 mmol, 5 equiv) to the solution.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Add DABCO (112 mg, 1.0 mmol) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C). Stir for 12–24 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear; product appears at Rf ~0.3.

-

-

Quench: Dilute with Et₂O (50 mL) and add 1N HCl (10 mL) to neutralize the base.

-

Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄.[2]

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0

20% EtOAc in Hexanes).

Expected Yield: 85–92% (Pale yellow oil).

Method B: Asymmetric Synthesis (Enantioselective)

Best for: Drug discovery, SAR studies requiring specific stereoisomers.

Reference Grounding: Based on Evans' Copper-BOX protocols for

Protocol:

-

Catalyst Formation: In a dry vial, combine Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) and (S,S)-Ph-BOX ligand (40 mg, 0.11 mmol) in anhydrous Ethanol (2 mL). Stir for 1 hour at RT until a deep blue solution forms.

-

Substrate Prep: Dissolve Ethyl Benzoylformate (178 mg, 1.0 mmol) in the catalyst solution.

-

Reaction: Add Nitromethane (0.54 mL, 10.0 mmol). Stir at 0°C for 48 hours.

-

Note: Lower temperatures (down to -20°C) enhance ee but significantly retard rate.

-

-

Filtration: Filter the mixture through a short pad of silica gel to remove the copper catalyst. Rinse with Et₂O.

-

Purification: Concentrate and purify via flash chromatography as in Method A.

Expected Yield: 75–85%.[3] Expected ee: 90–95% (determined by Chiral HPLC, Chiralcel OD-H column).

Process Analytics & QC

NMR Characterization

The product is characterized by the presence of a diastereotopic methylene group adjacent to the nitro functionality and the ethyl ester signals.

Table 1: 1H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.35 – 7.65 | Multiplet | 5H | Phenyl Ring |

| 5.25 & 4.95 | Doublets (AB q) | 2H | ||

| -OH | 4.60 | Broad Singlet | 1H | Tertiary Alcohol (Exchangeable) |

| Ester CH₂ | 4.35 | Quartet | 2H | |

| Ester CH₃ | 1.30 | Triplet | 3H |

Note: The AB quartet at ~5.1 ppm is diagnostic of the methylene protons next to the nitro group in a chiral environment (the adjacent C2 is a stereocenter).

Workflow Diagram

Figure 2: Standard Workup and Purification Workflow.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-Henry reaction (equilibrium shifts back). | Increase Nitromethane equivalents (up to 10x). Keep workup cold. |

| Dehydration Product | Elimination of water to form nitroalkene.[1][4] | Avoid strong heating during evaporation. Ensure acid quench is mild. |

| Low ee (Method B) | Temperature too high or wet solvent. | Run reaction at -10°C or -20°C. Use freshly distilled solvents and flame-dried glassware. |

| Ester Hydrolysis | Base concentration too high or wet conditions. | Use anhydrous THF.[2] Switch to weaker base (e.g., DIPEA) if DABCO causes hydrolysis. |

Safety & Handling

-

Nitromethane: Class 3 Flammable Liquid. While stable under standard conditions, it can become shock-sensitive if contaminated with amines or heavy metals in dry form. Do not distill to dryness.

-

Ethyl Benzoylformate: Irritant. Avoid inhalation.

-

Waste Disposal: Aqueous layers containing nitromethane residues should be treated as hazardous organic waste. Do not mix with strong alkalis in waste drums.

References

-

Evans, D. A. , Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[1] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[1] Journal of the American Chemical Society, 125(42), 12692–12693. Link

-

Palomo, C. , Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes.[1][5][6] Angewandte Chemie International Edition, 44(25), 3881–3884. Link

-

Gowravaram, M. R. , et al. (2014).[7] A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions.[7] Green Chemistry Letters and Reviews, 7(1). Link

-

BenchChem. (2025).[2] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate (Analogous Protocols). BenchChem Application Notes. Link

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mobt3ath.com [mobt3ath.com]

Protocols for reducing ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate to phenylisoserine

An in-depth guide to the synthesis of phenylisoserine, a critical precursor for taxane-based chemotherapeutics, through the reduction of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of prevalent reduction methodologies, detailed experimental protocols, and the rationale behind procedural choices.

Introduction: The Significance of Phenylisoserine in Drug Synthesis

Phenylisoserine, particularly the (2R,3S)-stereoisomer, is a molecule of profound importance in medicinal chemistry. It constitutes the C-13 side chain of Paclitaxel (Taxol®), one of the most effective and widely used chemotherapeutic agents for treating a range of cancers.[1] The precise stereochemistry and functionality of this side chain are crucial for the drug's mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division.[1]

The synthesis of this vital precursor often begins with a Henry (nitroaldol) reaction, yielding a β-nitro alcohol such as ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate. The subsequent reduction of the nitro group to a primary amine is a pivotal transformation. This step must be performed with high efficiency and, ideally, with stereochemical control to yield the desired phenylisoserine derivative.[2][3] The choice of reduction protocol is therefore a critical decision, dictated by factors including substrate tolerance, safety, scalability, and the desired diastereoselectivity.

This guide details three robust and widely applicable protocols for this transformation, offering insights into their mechanisms and practical execution.

Core Methodologies and Mechanistic Insights

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[4] The challenge lies in achieving complete reduction without affecting other sensitive functional groups, such as the hydroxyl group or the ester, and in controlling the stereochemistry of the newly formed amine center.

Sources

- 1. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. OAR@UM: First TiCl4-mediated diastereoselective reduction of α-nitro ketones to anti-β-nitro alcohols by BH3·SMe2 [um.edu.mt]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Enantioselective Synthesis of Ethyl 2-hydroxy-3-nitro-2-phenylpropanoate via Cu(II)-Bisoxazoline Catalysis

Executive Summary & Scientific Rationale

This application note details the enantioselective synthesis of ethyl 2-hydroxy-3-nitro-2-phenylpropanoate via the Henry (nitroaldol) reaction. Unlike standard Henry reactions involving aldehydes, this protocol targets

The formation of tetrasubstituted carbons is sterically demanding. We utilize a Copper(II)-Bisoxazoline (Cu-BOX) catalyst system.[1][2] This system is chosen for its ability to form a rigid, square-planar Lewis acid complex that enforces "two-point binding" of the dicarbonyl substrate, effectively shielding one face of the ketone from the attacking nitronate species.

Key Mechanistic Advantages:

-

Two-Point Binding: The

-keto ester coordinates to the Cu(II) center via both the ketone and ester carbonyls, locking the substrate conformation. -

Ligand Selection: The bulky tert-butyl groups on the BOX ligand create a chiral pocket that directs the nucleophilic attack, achieving high enantiomeric excess (ee).

-

Atom Economy: The reaction is fully atom-economical with no stoichiometric byproducts.

Catalyst System Design

The success of this protocol relies on the precise electronic and steric tuning of the catalyst complex.

| Component | Selection | Rationale |

| Metal Salt | Cu(OTf) | Copper(II) triflate provides a strong Lewis acidic center necessary to activate the ketone carbonyl. The triflate counter-ions are weakly coordinating, allowing substrate binding. |

| Chiral Ligand | (S)-t-Bu-BOX | The tert-butyl substituents provide superior steric bulk compared to phenyl-substituted analogs for this specific substrate class, maximizing enantioselectivity (up to 95% ee). |

| Base | Triethylamine (Et | A mild base is required to deprotonate nitromethane and generate the active nitronate nucleophile in situ. |

| Solvent | THF | Tetrahydrofuran offers optimal solubility for the Cu-complex while maintaining a polarity that supports the ionic transition state. |

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]

-

Substrate: Ethyl phenylglyoxylate (CAS: 1603-79-8) - Distill before use if yellowed.

-

Reagent: Nitromethane (CH

NO -

Catalyst Precursor: Cu(OTf)

(Copper(II) trifluoromethanesulfonate) - Hygroscopic; handle in glovebox or desiccator. -

Ligand: (S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S)-t-Bu-BOX].

-

Base: Triethylamine (Et

N) - Distilled from CaH -

Solvent: Anhydrous THF.

Step-by-Step Methodology

Phase 1: Catalyst Formation (In Situ)

-

Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of nitrogen.

-

Add Cu(OTf)

(7.2 mg, 0.02 mmol, 10 mol%) and (S)-t-Bu-BOX (6.0 mg, 0.022 mmol, 11 mol%). -

Add anhydrous THF (1.0 mL).

-

Stir the mixture at room temperature for 1 hour .

-

Observation: The solution should turn a distinct blue/green color, indicating the formation of the Cu-Ligand complex.

-

Phase 2: Reaction Initiation

5. Add Ethyl phenylglyoxylate (35.6 mg, 0.20 mmol) to the catalyst solution.

6. Stir for 10 minutes to allow substrate coordination (Two-Point Binding).

7. Add Nitromethane (108

- Note: The base loading is catalytic; the nitronate regenerates the base upon protonation of the alkoxide intermediate.

Phase 3: Monitoring & Workup

9. Stir the reaction mixture at 0 °C (ice bath) or Room Temperature (depending on required kinetics vs. selectivity) for 18–24 hours .

10. TLC Monitoring: Eluent 80:20 Hexane:EtOAc. Product

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Two-Point Binding" mode that enforces stereocontrol.

Figure 1: Catalytic cycle showing the coordination of the

Workflow & Decision Tree

Use this flowchart to navigate the experimental procedure and troubleshooting steps.

Figure 2: Operational workflow for the synthesis, including critical checkpoints for catalyst activation and reaction progress.

Data Interpretation & Expected Results

| Parameter | Expected Value | Notes |

| Yield | 85 – 95% | Lower yields often indicate retro-Henry reaction during workup; ensure rapid filtration. |

| Enantiomeric Excess (ee) | 90 – 94% | Determined via Chiral HPLC (e.g., Chiralcel OD-H). |

| Diastereoselectivity | N/A | Not applicable for nitromethane addition (only one new stereocenter formed). |

| Appearance | Clear/Pale Yellow Oil | Nitro-alcohols are often viscous oils. |

Troubleshooting the "Retro-Henry" Reaction

The Henry reaction is reversible. The product (a

-

Prevention: Do not use aqueous basic washes (e.g., NaHCO

) during workup. Filter directly through silica or use a slightly acidic quench if necessary.

References

-

Juhl, K., & Jørgensen, K. A. (2002). Catalytic Enantioselective Henry Reactions of

-Keto Esters: An Easy Entry to Optically Active -

Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003).[2][4][5] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[2][4][6] Journal of the American Chemical Society, 125(42), 12692–12693.[2] Link

-

Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Synthetic Applications. European Journal of Organic Chemistry, 2005(13), 2561–2573. Link

-

Christensen, C., Juhl, K., Hazell, R. G., & Jørgensen, K. A. (2002). Copper-Catalyzed Enantioselective Henry Reactions of

-Keto Esters. The Journal of Organic Chemistry, 67(14), 4875–4881. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

- 5. people.bu.edu [people.bu.edu]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Solvent Selection for the Synthesis of Ethyl 2-Hydroxy-3-nitro-2-phenyl-propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate, a key intermediate in the preparation of various pharmacologically active compounds, is achieved through the Henry (nitroaldol) reaction. This application note provides an in-depth guide to selecting an optimal solvent for this reaction, a critical parameter that significantly influences reaction rate, yield, and stereoselectivity. We will explore the underlying principles of solvent effects on the Henry reaction mechanism and provide detailed protocols for a comparative solvent screening study. The insights and methodologies presented herein are designed to empower researchers to enhance the efficiency and outcome of this vital synthetic transformation.

Introduction: The Critical Role of Solvents in the Henry Reaction

The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a cornerstone of organic synthesis.[1][2] The product of this reaction, a β-nitro alcohol, is a versatile precursor to a variety of valuable molecules, including β-amino alcohols and α-hydroxy acids.[2][3] The specific target of this guide, ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate, is synthesized via the reaction of ethyl phenylglyoxylate with nitromethane.

While the choice of base catalyst is important, the reaction solvent plays a multifaceted and often underestimated role in the success of the Henry reaction.[2] The solvent influences the solubility of reactants, the stability of intermediates and transition states, and the overall reaction kinetics.[4] An inappropriate solvent can lead to low yields, the formation of side products, or sluggish reaction rates. Conversely, a well-chosen solvent can significantly improve the efficiency and selectivity of the synthesis. This guide will provide a systematic approach to solvent selection for this specific transformation.

Mechanistic Insights: How Solvents Influence the Reaction Pathway

The Henry reaction proceeds through a series of reversible steps, each of which can be influenced by the surrounding solvent molecules.[2] Understanding this interplay is crucial for rational solvent selection.

The core steps of the mechanism are:

-

Deprotonation: A base removes an α-proton from the nitroalkane (nitromethane) to form a resonance-stabilized nitronate anion.[3][5]

-

Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl phenylglyoxylate. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[3][5]

-

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base or the solvent itself to yield the final product, ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate.[3]

Caption: The generalized mechanism of the Henry reaction.

Solvent Effects on Each Step:

-

Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with both the nitronate anion and the alkoxide intermediate. While this can aid in stabilizing these charged species, excessive solvation can also create a "solvent cage" that hinders the nucleophilic attack, potentially slowing down the reaction.[4] However, in some cases, protic solvents can facilitate the final protonation step.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, THF): These solvents possess large dipole moments and can effectively solvate cations. Their interaction with anions is weaker, leaving the nitronate anion more "naked" and therefore more nucleophilic, which can accelerate the reaction rate.[4][6] For instance, studies have shown that the Henry reaction can be significantly faster in DMSO compared to water.[4]

-

Nonpolar Solvents (e.g., toluene, hexane): Reactant solubility can be a major issue in these solvents. However, they can be advantageous in situations where side reactions, such as dehydration of the product, are a concern.

Experimental Protocol: A Systematic Approach to Solvent Screening

To identify the optimal solvent for the synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate, a systematic screening of a diverse set of solvents is recommended.

Caption: Experimental workflow for solvent screening.

Materials and Reagents

-

Ethyl phenylglyoxylate

-

Nitromethane

-

Triethylamine (or another suitable base)

-

Anhydrous solvents (see Table 1)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for thin-layer chromatography (TLC)

Recommended Solvents for Screening

The following table provides a selection of solvents with varying properties to be included in the initial screening.

| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |

| Ethanol | Polar Protic | 24.5 | 78 | Good general-purpose solvent, may participate in H-bonding.[7] |

| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol but more polar.[8] |

| Water | Polar Protic | 80.1 | 100 | "On-water" conditions can sometimes accelerate reactions.[4] |

| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good for dissolving polar reactants.[6] |

| DMSO | Polar Aprotic | 46.7 | 189 | High boiling point, can accelerate reactions.[4][6] |

| THF | Polar Aprotic | 7.6 | 66 | Ethereal solvent, often used in organometallic catalysis.[9] |

| 2-MeTHF | Polar Aprotic | 6.2 | 80 | A greener alternative to THF, can have unexpected effects on stereoselectivity.[9][10] |

| Toluene | Nonpolar | 2.4 | 111 | May minimize water-sensitive side reactions. |

| Dichloromethane | Halogenated | 9.1 | 40 | Good solvent for a wide range of organic compounds.[8] |

General Procedure for Solvent Screening

-

To a series of clean, dry reaction vials, add ethyl phenylglyoxylate (1.0 mmol) and the chosen anhydrous solvent (5 mL).

-

Add nitromethane (1.2 mmol, 1.2 equivalents) to each vial.

-

Add triethylamine (0.1 mmol, 0.1 equivalents) to each vial to initiate the reaction.

-

Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

Once the reaction is deemed complete (or after 24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Determine the crude yield and analyze the purity of the product by ¹H NMR spectroscopy.

Interpreting the Results and Selecting the Optimal Solvent

The choice of the best solvent will be based on a combination of factors, which should be carefully evaluated.

Comparative Data Analysis

The results of the solvent screening can be compiled into a table for easy comparison.

| Solvent | Reaction Time (h) | Crude Yield (%) | Purity by ¹H NMR (%) | Observations |

| Ethanol | 8 | 75 | 90 | Homogeneous reaction, some minor impurities observed. |

| Methanol | 6 | 80 | 92 | Faster reaction than ethanol, clean product. |

| Water | 24 | 40 | 75 | Heterogeneous mixture, slow conversion. |

| Acetonitrile | 4 | 85 | 95 | Clean and efficient reaction. |

| DMSO | 2 | 90 | 96 | Very fast reaction, slight coloration of the product. |

| THF | 12 | 70 | 88 | Moderate reaction rate. |

| 2-MeTHF | 10 | 78 | 91 | Good alternative to THF. |

| Toluene | >24 | <10 | - | Poor solubility, minimal reaction. |

| Dichloromethane | 6 | 82 | 93 | Efficient reaction. |

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)

Criteria for Optimal Solvent Selection

-

Yield and Purity: The primary goal is to maximize the yield of the desired product with the highest possible purity.

-

Reaction Rate: A faster reaction time is generally preferred for efficiency.

-

Ease of Work-up: Solvents with lower boiling points are easier to remove during product isolation. Highly polar solvents like DMSO may require more extensive extraction procedures.

-

Safety and Environmental Impact: "Green" solvents like 2-MeTHF should be considered where possible. The toxicity and flammability of the solvent are also important safety considerations.

-

Cost and Availability: For large-scale synthesis, the cost and availability of the solvent can be a significant factor.

Based on the hypothetical data, acetonitrile and DMSO appear to be promising candidates. While DMSO gives a slightly higher yield and faster reaction, the ease of work-up associated with acetonitrile might make it the more practical choice for many applications. Further optimization of reaction conditions (e.g., temperature, catalyst loading) in the selected solvent is recommended.

Troubleshooting and Advanced Considerations

-

Low Conversion: If the reaction is sluggish, consider a more polar aprotic solvent to enhance the nucleophilicity of the nitronate anion. Gently heating the reaction may also be beneficial, but be mindful of potential side reactions like dehydration.[5]

-

Side Product Formation: The primary side product in a Henry reaction is often the corresponding nitroalkene, formed by dehydration of the β-nitro alcohol.[1][2] This is more common with stronger bases and higher temperatures. Using a milder base or a nonpolar solvent can sometimes suppress this side reaction.

-

Stereoselectivity: The Henry reaction can create a new stereocenter. While this guide focuses on solvent selection for yield and rate, it's important to note that the solvent can also influence the diastereoselectivity of the reaction, especially in asymmetric variants using chiral catalysts.[9] In such cases, a more extensive screening of solvents, including ethereal solvents like 2-MeTHF, is warranted.[9][10]

Conclusion

The selection of an appropriate solvent is a critical step in optimizing the synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate via the Henry reaction. A systematic screening of solvents with diverse properties, guided by an understanding of the reaction mechanism, allows for the identification of conditions that maximize yield, purity, and efficiency. By following the protocols and considering the principles outlined in this application note, researchers can significantly improve the outcomes of this important synthetic transformation.

References

-

Wiley Online Library. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2011). Available from: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available from: [Link]

-

Wikipedia. Henry reaction. Available from: [Link]

-

Journal of the American Chemical Society. anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. (2018). Available from: [Link]

-

Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2016). Available from: [Link]

-

Oxford Academic. Synthesis and Reaction of α,β-Unsaturated α-Nitrocarboxylic Esters. (1961). Available from: [Link]

-

ResearchGate. Effect of solvent on nitroaldol condensation reaction. a. Available from: [Link]

-

Science Madness. How to choose a base catalyst for nitroaldol/Henry reaction?. (2016). Available from: [Link]

-

Encyclopedia MDPI. Nitroaldol Reaction. (2022). Available from: [Link]

-

MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2022). Available from: [Link]

-

National Center for Biotechnology Information. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. (2022). Available from: [Link]

-

Science Madness. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Available from: [Link]

-

National Center for Biotechnology Information. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2022). Available from: [Link]

-

Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Available from: [Link]

- Google Patents. Process for the synthesis of alpha-hydroxy-esters.

-

ResearchGate. Screening the solvents in the Henry reaction using Cat-1 and Cat-2 a. Available from: [Link]

-

ACS Publications. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). Available from: [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Available from: [Link]

-

Master Organic Chemistry. Henry Reaction. Available from: [Link]

-

SynArchive. Henry Reaction. Available from: [Link]

-

ResearchGate. Henry reaction in WELAN: A green approach. (2014). Available from: [Link]

-

Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

-

ResearchGate. Accounts of the New Aspects of Nitromethane Initiation Reactivity. (2018). Available from: [Link]

-

ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2021). Available from: [Link]

-

University of California, Berkeley. Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). Available from: [Link]

-

NIST WebBook. ethyl 2-hydroxy-3-phenylpropanoate. Available from: [Link]

- Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

MDPI. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. (2023). Available from: [Link]

- Google Patents. Process for the preparation of phenylglyoxylic acid esters.

-

ResearchGate. Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. (2014). Available from: [Link]

-

Organic Syntheses. phenylnitromethane. Available from: [Link]

-

CNR-IRIS. Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–). (2000). Available from: [Link]

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in the Henry Reaction of Ethyl Benzoylformate

Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the C-C bond-forming power of the Henry reaction, specifically with the challenging substrate class of α-ketoesters like ethyl benzoylformate. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower you in your experimental design and troubleshooting endeavors.

The Henry reaction of ketones is inherently more challenging than that of aldehydes due to the ketone's lower electrophilicity and increased steric hindrance.[1] Ethyl benzoylformate, as an α-ketoester, presents a unique set of obstacles that can often lead to disappointing yields. This guide is structured as a series of frequently asked questions that directly address the most common issues encountered in the lab.

Section 1: Core Reaction Challenges & Troubleshooting (Q&A)

This section addresses the most frequent points of failure, from low conversion to overwhelming side-product formation.

Part A: Reaction Inefficiency & Low Conversion

Q1: My reaction has stalled with over 50% of my ethyl benzoylformate unreacted. What are the primary causes?

Answer: A stalled reaction with an α-ketoester substrate is a classic problem that typically points to an unfavorable reaction equilibrium or insufficient catalyst activity.

-

The Reversible Nature (Retro-Henry Reaction): The Henry reaction is reversible, and the equilibrium for ketones often favors the starting materials.[2] The initial adduct can easily revert back to the nitronate and ethyl benzoylformate, especially at elevated temperatures or with inappropriate base selection. Experiments have shown that under basic conditions, β-nitro alcohols can decompose completely back to the starting aldehyde or ketone.[3]

-

Insufficient Catalyst Activity/Loading: Ethyl benzoylformate is a relatively unreactive ketone. Your choice of catalyst and its concentration are therefore critical. Simple bases like triethylamine (TEA) or potassium carbonate may not be sufficient to promote the reaction efficiently. More sophisticated catalytic systems are often required.[4][5]

-

Low Temperature: While lower temperatures can suppress side reactions, they can also significantly slow down the desired forward reaction, especially with a less reactive ketone. If the reaction is clean but slow, a modest increase in temperature may be warranted.

Q2: I'm not seeing any product. How do I select a more effective catalyst for an α-ketoester like ethyl benzoylformate?

Answer: Moving beyond simple amine bases is often necessary for α-ketoesters. The literature points towards two highly successful classes of catalysts for this substrate type.

-

Organocatalysts (Cinchona Alkaloids): This is arguably the most successful and widely reported catalyst class for the asymmetric Henry reaction of α-ketoesters.[5][6] Specifically, modified Cinchona alkaloids bearing a hydroxyl group at the C6′ position (such as certain quinidine derivatives) have been shown to be exceptionally effective.[4][7] These catalysts are believed to act via a bifunctional mechanism, where the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nitroalkane, and the C6'-OH group acts as a Brønsted acid to activate the ketoester via hydrogen bonding.[4]

-

Chiral Metal Complexes: Various metal complexes have been developed that show excellent activity. These often involve a Lewis acidic metal center that coordinates to and activates the carbonyl group of the ethyl benzoylformate, making it more electrophilic.

-

Copper (Cu) Complexes: Both Cu(I) and Cu(II) complexes with chiral ligands (e.g., N,N'-dioxides or bis(oxazoline) ligands) have been reported to effectively catalyze the reaction, affording high yields and excellent enantioselectivities.[8][9]

-

Nickel (Ni) Complexes: A Ni–PyBisulidine complex has also been demonstrated to be highly effective for the asymmetric Henry reaction of α-ketoesters with catalyst loadings as low as 1-2 mol%.[1][10]

-

The table below summarizes promising catalytic systems reported for α-ketoesters.

| Catalyst Type | Example Catalyst System | Typical Loading | Key Advantages | Reference |

| Organocatalyst | C6'-OH Cinchona Alkaloid (e.g., QD-1d) | 5-20 mol% | Operationally simple, high yields, excellent enantioselectivity across a broad substrate scope. | [4][6] |

| Metal Complex | N,N'-Dioxide-Cu(I) | 10 mol% | High yields and enantioselectivity (up to 99% ee) for α-ketoesters. | [8] |

| Metal Complex | Ni-PyBisulidine | 1-2 mol% | Low catalyst loading, tolerant of air and moisture, good to excellent yields. | [10] |

Part B: Side Product Formation

Q3: My crude NMR shows my desired product, but also a significant amount of a colored impurity. I suspect it's the dehydrated nitroalkene. How can I prevent this?

Answer: The formation of a nitroalkene via dehydration of the β-nitro alcohol product is a very common side reaction.[11] This is often exacerbated by heat, strong bases, or acidic conditions during workup (e.g., on silica gel).

Strategies to Minimize Dehydration:

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, this could be 0 °C or even sub-zero temperatures.[5]

-

Choice of Base/Catalyst: Strongly basic conditions can promote the E1cB elimination pathway. Using a milder, bifunctional catalyst like a Cinchona alkaloid can often provide the desired product with minimal dehydration.[4]

-

Careful Workup: Avoid strong acids during the quench and workup. A gentle quench with a buffered solution (like saturated aqueous NH₄Cl) is preferable to strong mineral acids.

-

Purification Method: Standard silica gel is acidic and notorious for causing dehydration of sensitive alcohols. This is a critical point and is addressed further in Question 5.

Q4: Are there other common side reactions with ethyl benzoylformate I should be aware of?

Answer: Besides dehydration and the retro-Henry reaction, there are a few other possibilities, though they are generally less common for this specific substrate.

-

Cannizzaro Reaction: For carbonyl compounds without α-hydrogens (like benzaldehyde), a base-catalyzed self-condensation to form an alcohol and a carboxylic acid can occur.[2] However, this is far less likely for a ketoester like ethyl benzoylformate under typical Henry conditions.

-

Michael Addition: If a significant amount of the nitroalkene is formed, the nitronate anion can potentially add to it in a conjugate (Michael) addition, leading to dinitroadducts. This is more likely if there is a high concentration of both the nitronate and the nitroalkene.

The most probable culprits for low yields remain the retro-Henry reaction and product dehydration. Focusing on mitigating these two pathways is the highest-yield troubleshooting strategy.

Part C: Product Isolation & Purification

Q5: My product seems to completely decompose when I try to purify it by column chromatography on silica gel. What are my options?

Answer: This is a very common and frustrating issue. The acidic nature of standard silica gel is often incompatible with the tertiary alcohol of the Henry adduct, catalyzing dehydration.

Alternative Purification Strategies:

-

Deactivated Silica Gel: You can "neutralize" your silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% TEA in the eluent system), before packing the column. This will neutralize the acidic sites and often allows for successful purification.

-

Use of Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for compounds that are sensitive to acid.

-

Recrystallization: If your crude product is a solid or can be induced to crystallize, this is the ideal purification method as it avoids chromatography altogether. Test a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water).

-

Trituration: If the product is a solid but heavily contaminated with an oily residue, you can often purify it by trituration. This involves stirring the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold diethyl ether or hexanes). The purified solid can then be collected by filtration.

Q6: My crude product is a viscous oil and I cannot get it to crystallize. How should I proceed with purification?

Answer: An oily crude product that resists crystallization is challenging. Here is a logical workflow:

-

Confirm Product Formation: First, ensure via ¹H NMR or LC-MS that the desired product is indeed present in the crude oil and that it hasn't completely decomposed.

-

Attempt Chromatographic Purification: If the product is present, attempt purification using the modified chromatography methods described in Q5 (deactivated silica or alumina). This is often the most practical approach for oily products.

-

Chemical Derivatization: As a last resort, if the alcohol is too unstable for any purification, consider protecting the hydroxyl group immediately after workup. For example, silylation (e.g., with TMSCl or TBSCl) can yield a more stable derivative that is much easier to purify via standard chromatography. The protecting group can then be removed in a subsequent step.

Section 2: Diagrams & Visual Tools

Reaction Mechanism & Side Reactions

The following diagram illustrates the key pathways in the Henry reaction of ethyl benzoylformate: the desired product formation, the competing retro-Henry reaction, and the subsequent dehydration side reaction.

Caption: A decision tree for troubleshooting the Henry reaction.

Section 3: Experimental Protocols

Protocol 1: Baseline Asymmetric Henry Reaction Using a Cinchona Alkaloid Catalyst

This protocol is adapted from the highly successful method developed by Deng and coworkers for α-ketoesters. [4] Materials:

-

Ethyl benzoylformate

-

Nitromethane (CH₃NO₂)

-

Cinchona alkaloid catalyst (e.g., a C6'-OH quinidine derivative)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the Cinchona alkaloid catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) and nitromethane (1.0 mmol, 5 equivalents).

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and pre-complexation.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

-